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Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzyl bromide

Cat. No.: B1445993 Get Quote

An In-depth Technical Guide to 2-Fluoro-6-iodobenzyl bromide: Properties, Reactivity, and

Applications

Introduction
2-Fluoro-6-iodobenzyl bromide is a highly functionalized aromatic compound of significant

interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials

science. Its unique trifunctional nature—featuring a reactive benzylic bromide, a versatile aryl

iodide, and a modulating fluoro group—makes it a powerful building block for constructing

complex molecular architectures. The strategic placement of these three distinct functionalities

on the benzene ring allows for orthogonal chemical transformations, providing a high degree of

control in multi-step syntheses.

This guide offers a comprehensive overview of the core chemical properties, synthesis,

reactivity, and applications of 2-Fluoro-6-iodobenzyl bromide. It is intended to serve as a

technical resource for scientists and drug development professionals, providing both

foundational knowledge and practical insights into the utilization of this versatile reagent.

Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental

to its effective use in the laboratory. The key properties of 2-Fluoro-6-iodobenzyl bromide are

summarized below.
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Physical and Chemical Data
Property Value Source/Note

IUPAC Name
1-(Bromomethyl)-2-fluoro-6-

iodobenzene
-

CAS Number 1231747-49-1 [1]

Molecular Formula C₇H₅BrFI -

Molecular Weight 317.92 g/mol Calculated

Appearance Typically a solid
Inferred from related

compounds

Solubility

Soluble in common organic

solvents (e.g., THF, DCM,

Chloroform)

[2]

Storage

Store refrigerated, under an

inert atmosphere, protected

from light and moisture

[3]

Spectroscopic Characterization (Predicted)
While a published spectrum for 2-Fluoro-6-iodobenzyl bromide is not readily available, its ¹H

NMR spectrum can be reliably predicted based on analogous structures, such as 2-fluoro-6-

bromobenzyl bromide.[4][5][6]

¹H NMR (CDCl₃, 400 MHz):

δ ~7.40-7.50 ppm (m, 1H): Aromatic proton ortho to the iodine.

δ ~7.10-7.20 ppm (m, 2H): Remaining two aromatic protons, showing complex coupling

due to both fluorine and adjacent protons.

δ ~4.70 ppm (s, 2H): Benzylic protons (CH₂Br). The singlet indicates no adjacent protons.

This chemical shift is characteristic of benzylic bromides.
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The most common and efficient laboratory-scale synthesis of 2-Fluoro-6-iodobenzyl bromide
involves the free-radical bromination of the corresponding toluene precursor, 2-fluoro-6-

iodotoluene. This reaction selectively targets the benzylic position due to the stability of the

resulting benzylic radical.

Recommended Synthetic Protocol: Radical Bromination
This protocol is based on well-established methods for the benzylic bromination of substituted

toluenes.[7][8]

Reaction Scheme: 2-fluoro-6-iodotoluene + NBS --(Radical Initiator, Solvent, Heat/Light)--> 2-
Fluoro-6-iodobenzyl bromide

Step-by-Step Methodology:

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 2-fluoro-6-iodotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride

(CCl₄) or acetonitrile.

Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical

initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction

progress by TLC or GC-MS. The reaction is typically complete within a few hours.

Workup: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter off the succinimide byproduct.

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and

then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the solvent under reduced pressure. The crude product can be further purified

by flash column chromatography on silica gel to yield pure 2-Fluoro-6-iodobenzyl bromide.

Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Fluoro-6-iodobenzyl bromide lies in the differential reactivity of its

three functional groups. This allows for a sequence of reactions where each site can be
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addressed selectively.

Reactions at the Benzylic Position: Nucleophilic
Substitution
The primary reactivity of the bromomethyl group is as an electrophile in nucleophilic

substitution reactions.[9] Due to the benzylic nature of the carbon, it can undergo substitution

via both SN1 and SN2 pathways, though the SN2 mechanism is generally favored with primary

benzyl halides.[10][11] This reaction is fundamental for introducing a variety of functional

groups.

Mechanism: The electron-rich nucleophile attacks the electrophilic benzylic carbon, leading to

the displacement of the bromide leaving group in a single, concerted step (SN2).[10]

Click to download full resolution via product page

This pathway is crucial for synthesizing ethers, esters, amines, and other derivatives by

reacting 2-Fluoro-6-iodobenzyl bromide with corresponding alkoxides, carboxylates, or

amines.

Reactions at the Iodine Position: C-C Bond Formation
The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling

reactions and for the formation of organometallic reagents.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.

[12][13] The high reactivity of the C-I bond makes it the preferred site for this transformation

over potential C-Br activation.

Catalytic Cycle: The mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.[12]
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Transmetalation: The organic group from the activated boronic acid (or ester) is transferred

to the palladium center.[14][15]

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and

regenerating the Pd(0) catalyst.[12][15]

// Invisible nodes for labels node [shape=plaintext, fontcolor="#5F6368"]; l1

[label="Oxidative\nAddition"]; l2 [label="Transmetalation"]; l3 [label="Reductive\nElimination"];

// Position labels pd0 -> l1 [style=invis]; l1 -> pd2_complex [style=invis]; pd2_complex -> l2

[style=invis]; l2 -> pd2_r_complex [style=invis]; pd2_r_complex -> l3 [style=invis]; l3 -> pd0

[style=invis]; } caption { label = "The catalytic cycle of the Suzuki-Miyaura reaction."; fontname

= "Arial"; fontsize = 10; }

The aryl iodide can react with magnesium metal in an anhydrous ether solvent (like THF or

diethyl ether) to form a Grignard reagent.[16][17] This transforms the electrophilic aryl carbon

into a potent carbon nucleophile and a strong base.

Workflow:

Formation: The aryl iodide reacts with activated magnesium turnings under strictly anhydrous

conditions.[18][19]

Reaction: The resulting Grignard reagent can be reacted with a wide range of electrophiles,

such as aldehydes, ketones, esters, or carbon dioxide, to form new carbon-carbon bonds.

[17]
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Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal

chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and

pKa.[20] Halogenated benzyl bromides are key intermediates in the synthesis of a wide range

of biologically active molecules.[21]

2-Fluoro-6-iodobenzyl bromide serves as a valuable scaffold for:

Building Biaryl Structures: The Suzuki coupling at the iodine position allows for the synthesis

of complex biaryl systems, which are common motifs in pharmaceuticals.[22]
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Introducing the Fluorobenzyl Moiety: The nucleophilic substitution at the benzylic position is

used to attach the 2-fluoro-6-iodobenzyl group to various pharmacophores.

Multi-component Synthesis: Its orthogonal reactivity allows for sequential, site-selective

modifications, enabling the efficient construction of complex target molecules.

Safety and Handling
Like many benzyl halides, 2-Fluoro-6-iodobenzyl bromide is a hazardous substance and

must be handled with appropriate precautions. Based on data for analogous compounds, it is

expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes

tears).[3]

Hazard Statements: Causes severe skin burns and eye damage.[23][24] May be harmful if

swallowed and may cause respiratory irritation.[3][25]

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical

fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[24]

Handling: Avoid inhalation of dust or vapors. Do not allow contact with skin, eyes, or clothing.

[26]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[23] It is

often recommended to store under an inert atmosphere and protect from moisture and light.

[3]

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[23][24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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